molecular formula C6H6ClNOS B13979787 2-Chloro-3-(methylsulfinyl)pyridine

2-Chloro-3-(methylsulfinyl)pyridine

Cat. No.: B13979787
M. Wt: 175.64 g/mol
InChI Key: PNUQMIVKSMEBEY-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic chemistry. orientjchem.orggoogle.com Its unique electronic properties, arising from the electronegative nitrogen atom, distinguish it from its carbocyclic analog, benzene (B151609). This nitrogen atom imparts a dipole moment to the molecule, influences the reactivity of the ring carbons, and provides a basic site for protonation or coordination to metal centers.

The versatility of the pyridine scaffold is evident in its widespread presence in a vast array of functional molecules, from pharmaceuticals and agrochemicals to catalysts and functional materials. orientjchem.org The ability to introduce a wide variety of substituents at different positions on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is a critical aspect of rational drug design and catalyst development. The introduction of substituents can modulate the basicity of the nitrogen atom, alter the electron density of the aromatic system, and provide specific points of interaction with biological targets.

Overview of Sulfinyl (Sulfoxide) Functionalities in Chemical Transformations

The sulfinyl group, or sulfoxide (B87167), characterized by a sulfur atom double-bonded to an oxygen atom and single-bonded to two carbon atoms (R-S(=O)-R'), is a key functional group in organosulfur chemistry. The sulfur atom in a sulfoxide is chiral when the two carbon substituents are different, a feature that has been extensively exploited in asymmetric synthesis.

Contextualization of 2-Chloro-3-(methylsulfinyl)pyridine within Halopyridine and Organosulfur Chemical Research

This compound is a molecule that embodies the characteristics of both halopyridines and organosulfur compounds. As a halopyridine, the chlorine atom at the 2-position significantly influences the reactivity of the pyridine ring. The 2-position of the pyridine ring is electron-deficient, and the presence of an electronegative chlorine atom further enhances this effect, making this position susceptible to nucleophilic aromatic substitution.

The methylsulfinyl group at the 3-position introduces the rich chemistry of sulfoxides to this scaffold. This group can act as a directing group in further electrophilic aromatic substitutions and can be a site for various transformations characteristic of sulfoxides. The combination of the chloro and methylsulfinyl groups on the pyridine ring creates a unique pattern of reactivity and offers multiple sites for synthetic modification. This positions this compound as a potentially valuable building block for the synthesis of more complex and highly functionalized pyridine derivatives for applications in various areas of chemical research. The synthesis of this compound would likely proceed via the controlled oxidation of its precursor, 2-Chloro-3-(methylthio)pyridine (B1601357). nih.gov Care must be taken to avoid over-oxidation to the corresponding sulfone, 2-Chloro-3-(methylsulfonyl)pyridine.

Interactive Data Table: Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Chloro-3-(methylthio)pyridine65753-48-2C₆H₆ClNS159.64
2-Chloro-3-(methylsulfonyl)pyridine70682-09-6C₆H₆ClNO₂S191.64

Properties

Molecular Formula

C6H6ClNOS

Molecular Weight

175.64 g/mol

IUPAC Name

2-chloro-3-methylsulfinylpyridine

InChI

InChI=1S/C6H6ClNOS/c1-10(9)5-3-2-4-8-6(5)7/h2-4H,1H3

InChI Key

PNUQMIVKSMEBEY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=C(N=CC=C1)Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 3 Methylsulfinyl Pyridine

Reactivity at the Pyridine (B92270) Ring

The pyridine ring of 2-Chloro-3-(methylsulfinyl)pyridine is the primary site for several important chemical transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Chloro Group

The chloro group at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of the electron-withdrawing methylsulfinyl group at the 3-position. The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group (in this case, the chloride ion). researchgate.netresearchgate.net

The positions ortho and para to the ring nitrogen in pyridines are the most electron-deficient and, therefore, the most reactive towards nucleophilic attack. youtube.com Pyridines substituted with a good leaving group, such as a halogen, are excellent substrates for nucleophilic aromatic substitution. youtube.com The reaction of 2-chloropyridine (B119429) derivatives with various nucleophiles, such as amines, can lead to the formation of new substituted pyridine compounds. youtube.com For instance, 2-chloropyridine can react with sodium methoxide (B1231860) to displace the chloride and form 2-methoxypyridine. youtube.com

The rate of these reactions is influenced by the electron-withdrawing strength of the substituents on the pyridine ring. researchgate.net Stronger electron-withdrawing groups increase the electrophilicity of the carbon atom attached to the chlorine, facilitating nucleophilic attack. researchgate.net

Reactant Nucleophile Product Reaction Conditions
2-ChloropyridineAmines2-Aminopyridine (B139424) derivativesNot specified
2-ChloropyridineSodium methoxide2-MethoxypyridineNot specified
2-Chloro-3,5-dinitropyridine (B146277)Substituted anilines2-Anilino-3,5-dinitropyridine derivativesMethanol (B129727), various temperatures
2-Chloropyridine derivativesGlutathione (B108866) (GSH)2-Glutathionyl-pyridine derivativesCatalyzed by rat liver microsomal glutathione S-transferase 1

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally less favorable compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. quimicaorganica.org When EAS does occur, it preferentially takes place at the 3- and 5-positions, as the intermediates formed by attack at these positions are more stable. quimicaorganica.org

Common EAS reactions like Friedel-Crafts alkylation and acylation are often not feasible with pyridine because the Lewis acid catalysts (e.g., AlCl3) coordinate with the lone pair of electrons on the nitrogen atom, further deactivating the ring. quimicaorganica.orgmasterorganicchemistry.com However, other EAS reactions such as nitration and sulfonation can be achieved under specific conditions. masterorganicchemistry.com For this compound, the presence of two electron-withdrawing groups would further deactivate the ring, making electrophilic substitution challenging.

Metal-Catalyzed Cross-Coupling Reactions (e.g., C-Cl activation)

The chloro group at the 2-position of the pyridine ring can participate in metal-catalyzed cross-coupling reactions. These reactions provide a versatile method for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly common for the C-H activation and cross-coupling of pyridine derivatives. nih.gov For instance, pyridine N-oxides have been shown to undergo palladium-catalyzed C-H activation/cross-coupling with alkyl bromides. nih.gov While specific examples for this compound are not detailed in the provided results, the general reactivity of chloropyridines in such transformations is well-established.

Reactivity of the Sulfinyl Group

The methylsulfinyl group at the 3-position also imparts specific reactivity to the molecule.

Further Oxidation to the Sulfonyl Moiety (2-Chloro-3-(methylsulfonyl)pyridine)

The methylsulfinyl group can be readily oxidized to the corresponding methylsulfonyl group, yielding 2-Chloro-3-(methylsulfonyl)pyridine. This oxidation can be achieved using various oxidizing agents. Hydrogen peroxide is a commonly used reagent for this transformation, often favored for its environmental advantages as it generates water as the primary byproduct. orientjchem.org The resulting methylsulfonyl group is a stronger electron-withdrawing group than the methylsulfinyl group, which can further influence the reactivity of the pyridine ring.

Starting Material Oxidizing Agent Product Key Features
Methylthio-pyridine derivative30% Hydrogen Peroxide4-Methanesulfonyl-2,3-dimethyl-pyridine-1-oxideAtom-economic, solvent and catalyst-free. orientjchem.org
Methylthio groupHydrogen PeroxideMethylsulfonyl groupEffective and generates low waste.

Reduction Reactions of the Sulfinyl Group

The sulfinyl group can be reduced to the corresponding sulfide (B99878). While specific reducing agents for this compound were not explicitly detailed in the search results, general methods for sulfoxide (B87167) reduction are known in organic chemistry.

Ligand Properties and Coordination Chemistry Involving the Sulfinyl Sulfur and Pyridine Nitrogen

This compound possesses two potential coordination sites for metal ions: the lone pair of electrons on the pyridine nitrogen atom and the oxygen or sulfur atom of the methylsulfinyl group. The coordination chemistry of pyridine itself is extensive; it typically acts as a Lewis base, coordinating to metal centers through its nitrogen atom. wikipedia.org Pyridine is classified as a weak π-acceptor ligand and is of intermediate softness in the context of Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org The coordination of substituted pyridines to metal ions like Pd(II) can be influenced by the electronic properties of the substituents, which in turn affects the properties of the resulting complexes. acs.org

The presence of the methylsulfinyl group alongside the pyridine nitrogen creates a potentially bidentate or bridging ligand framework. In a study of a pyridine-based pincer ligand featuring a sulfoxide group, it was shown to coordinate to rhodium(I) and iridium(I) centers. acs.org The sulfoxide can coordinate through either the sulfur or the oxygen atom, or it can remain uncoordinated depending on the metal and other ligands present. The carbonyl stretching frequencies in related rhodium and iridium carbonyl complexes indicated that a pyridine-sulfoxide ligand acts as a relatively poor σ-donor, leading to electron-poor metal centers. acs.org In the case of a silver(I) complex with pyridine-2-sulfonate, a polymeric structure is formed, highlighting the bridging potential of such ligands. nih.gov The specific coordination mode of this compound would depend on the metal ion, the solvent, and the reaction conditions, with the possibility of forming monomeric, dimeric, or polymeric structures through coordination via the nitrogen, the sulfinyl oxygen, or both.

Application as a Chemical Building Block in Organic Synthesis

The dual functionality of this compound, possessing both a reactive chloro-substituent and an electron-withdrawing sulfinyl group, makes it a valuable building block in organic synthesis. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), while the sulfinyl group can influence the reactivity of the pyridine ring and participate in its own set of chemical transformations.

The reactivity of the 2-chloro group is frequently exploited in the synthesis of fused heterocyclic systems. rsc.orgbohrium.com Nucleophilic substitution of the chloride provides a means to introduce a variety of side chains, which can then undergo intramolecular cyclization to form a new ring fused to the pyridine core. rsc.org The synthesis of pyrido-fused heterocycles is of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. bohrium.comias.ac.in

Strategies for constructing fused systems often involve the initial displacement of the 2-chloro group by a nucleophile that contains a second reactive site. For example, metallation of 2-chloropyridine can be directed by the chlorine atom to introduce a carbonyl-containing substituent at the 3-position. rsc.org These ortho-disubstituted intermediates can then be readily cyclized to form fused polyheterocyclic systems like naphthyridines. rsc.org Ruthenium-catalyzed oxidative coupling of heterocyclic amides with alkynes represents another advanced method for creating fused pyridinones, where C-H and N-H bond activation leads to the annulation of a new ring. rsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. bohrium.com Pyridine derivatives are often employed as key components in MCRs to generate molecular diversity. bohrium.com

The Groebke-Blackburn-Bienaymé reaction (GBBR) is a prominent MCR used to synthesize fused imidazo[1,2-a]pyridines. In this reaction, an aminopyridine, an aldehyde, and an isocyanide react to form the fused heterocyclic product. While 2-aminopyridine is the typical substrate, the versatility of this compound allows for its conversion into a suitable aminopyridine derivative, which could then participate in such MCRs. The exploration of multiple MCRs on diaminopyrimidines has demonstrated that complex, N-fused polycyclic scaffolds can be constructed with high selectivity in a single step. csic.es This highlights the potential of appropriately functionalized pyridine precursors in the rapid assembly of complex molecular architectures.

Detailed Reaction Mechanism Elucidation

Understanding the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. Key areas of investigation include the identification of transient intermediates and the study of reaction kinetics.

The most common reaction pathway for 2-chloropyridines is nucleophilic aromatic substitution (SNAr). youtube.comimperial.ac.uk This mechanism typically proceeds via a two-step addition-elimination sequence. The nucleophile first attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. imperial.ac.ukresearchgate.net Aromaticity is temporarily disrupted in this intermediate. youtube.com The subsequent departure of the chloride leaving group restores the aromaticity of the pyridine ring, yielding the substitution product. youtube.com

The stability of the Meisenheimer intermediate is a key factor in the reaction's feasibility. For 2-substituted pyridines, the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, which stabilizes the complex and facilitates substitution at the 2- and 4-positions. imperial.ac.uk The electron-withdrawing nature of the 3-(methylsulfinyl) group in the target molecule is expected to further stabilize this intermediate, thereby activating the 2-position towards nucleophilic attack. Studies on the reaction of 2-chloropyridine derivatives with glutathione, catalyzed by glutathione S-transferase, have provided evidence for the formation of such Meisenheimer complexes during the substitution process. researchgate.net Computational studies on related systems, such as the GBBR, have also been used to map out reaction pathways and determine the relative stabilities of intermediates and transition states. csic.es

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For nucleophilic aromatic substitution on pyridines, the reaction rate is affected by the nature of the substituent, the nucleophile, and the leaving group. rsc.orgchemrxiv.org Hammett and Brønsted correlations are often used to quantify these relationships. rsc.org For instance, in the pyridine-catalyzed hydrolysis of substituted benzenesulfonyl chlorides, the Brønsted coefficient (β) and Hammett constant (ρ) were found to depend on the reactivity of the system, indicating changes in the transition state structure with different substituents. rsc.org

Recently, a quantitative reactivity model for SNAr reactions has been developed using a large dataset of experimentally determined relative rates for various electrophiles, including substituted 2-chloropyridines. chemrxiv.org This model uses simple calculated descriptors to predict reaction rates, confirming that electron-deficient arenes react much faster and that the reactivity of halide leaving groups generally follows the trend Ar–F >> Ar–Cl ~ Ar–Br. chemrxiv.org The N-acylative kinetic resolution of sulfoximines catalyzed by chiral pyridine-N-oxides has also been studied, where analysis of the reaction mixture by mass spectrometry helped to identify key O-acylated pyridinium (B92312) cation intermediates, providing insight into the acyl transfer mechanism. acs.org Such kinetic and mechanistic investigations are vital for optimizing reaction conditions and understanding the underlying principles of the chemical transformations of this compound.

Influence of Steric and Electronic Factors on Reactivity

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is intricately governed by a combination of steric and electronic factors. The substituents on the pyridine ring, namely the chlorine atom at the C-2 position and the methylsulfinyl group at the C-3 position, play a crucial role in determining the molecule's susceptibility to nucleophilic attack.

Electronic Factors:

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack compared to a benzene ring. This deficiency is further modulated by the electronic properties of its substituents. The chlorine atom, being a halogen, exhibits a dual electronic effect: it is inductively electron-withdrawing (-I) and has a weak electron-donating (+M) effect through its lone pairs. In the context of SNAr, the inductive withdrawal is generally the dominant factor, polarizing the C-Cl bond and making the C-2 carbon more electrophilic.

The methylsulfinyl group (-S(O)CH₃) at the C-3 position is a strong electron-withdrawing group, primarily through induction and to some extent, resonance. This is supported by the Hammett constants for the analogous methylsulfonyl (-SO₂CH₃) group, which has a σ-meta value of approximately 0.62 and a σ-para value ranging from 0.73 to 1.15, indicating significant electron withdrawal. researchgate.net The electron-withdrawing nature of the methylsulfinyl group significantly deactivates the pyridine ring towards electrophilic substitution but markedly activates it for nucleophilic substitution. nih.gov It helps to stabilize the negative charge in the Meisenheimer intermediate formed during the SNAr reaction.

The combined electron-withdrawing effects of the ring nitrogen, the C-2 chlorine, and the C-3 methylsulfinyl group render the C-2 and C-6 positions highly electrophilic and susceptible to attack by nucleophiles.

Steric Factors:

Steric hindrance plays a significant role in the reactivity of this compound. researchgate.net The methylsulfinyl group at the C-3 position is bulkier than a hydrogen atom and can sterically hinder the approach of a nucleophile to the C-2 position. This steric effect can influence the rate of reaction, with larger nucleophiles experiencing greater hindrance. researchgate.netchemrxiv.org

The influence of steric hindrance is particularly evident when comparing the reactivity of 2,3-disubstituted pyridines with their 2,5- or 2,4-disubstituted counterparts. In a study on the reaction of 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine (B43025) with arenethiolates, the 2,5-disubstituted isomer was found to react faster than the 2,3-disubstituted isomer. rsc.org This difference in reactivity is attributed to the steric hindrance posed by the ortho-nitro group in the 2,3-isomer, which is absent in the 2,5-isomer. rsc.org A similar trend would be expected for this compound due to the steric bulk of the methylsulfinyl group.

Detailed Research Findings:

A study on the kinetics of the reaction of 2-chloro-3,5-dinitropyridine with various meta- and para-substituted anilines in methanol demonstrated that the reaction follows second-order kinetics and proceeds via a two-stage SNAr mechanism, with the formation of a Meisenheimer intermediate being the rate-determining step. researchgate.net The study found a good linear relationship when plotting the logarithm of the second-order rate constants (log k₂) against the Hammett σ values of the substituents on the aniline (B41778) nucleophile, yielding large negative ρ values. researchgate.net This indicates that electron-donating substituents on the nucleophile accelerate the reaction by increasing its nucleophilicity.

The following table presents kinetic data for the reaction of 2-chloro-3,5-dinitropyridine with substituted anilines, which serves as a model for understanding the reactivity of activated 2-chloropyridines.

Kinetic Data for the Reaction of 2-Chloro-3,5-dinitropyridine with Substituted Anilines in Methanol at 25°C

This table illustrates the effect of substituents on the aniline nucleophile on the rate of reaction. A similar trend would be anticipated for reactions involving this compound, where more nucleophilic amines would react faster.

Substituent on AnilineHammett Constant (σ)Second-Order Rate Constant (k₂) x 10³ (L mol⁻¹ s⁻¹)
p-OCH₃-0.27158.5
p-CH₃-0.1779.4
H0.0025.1
p-Cl0.235.0
m-Cl0.372.0
p-CN0.660.2
Data adapted from kinetic studies on 2-chloro-3,5-dinitropyridine. researchgate.net

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, serves as a powerful tool for obtaining a unique "molecular fingerprint" of 2-Chloro-3-(methylsulfinyl)pyridine. These methods probe the vibrational modes of the molecule's constituent bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A complete vibrational analysis often involves both FT-IR and FT-Raman spectroscopy to obtain a more comprehensive picture of the molecular structure. nih.gov The Raman spectrum of this compound would provide additional data on the vibrational modes of the pyridine (B92270) ring and the methylsulfinyl group, aiding in a more robust structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the hydrogen atoms (protons) in a molecule. The chemical shift of a proton is influenced by its electronic environment, and the coupling between neighboring protons (spin-spin coupling) reveals their connectivity. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of a 2,3-disubstituted pyridine ring.

Interactive ¹H NMR Data Table for this compound (Predicted)

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-4 7.8 - 8.0 dd ~7-8, ~1-2
H-5 7.3 - 7.5 dd ~7-8, ~4-5
H-6 8.4 - 8.6 dd ~4-5, ~1-2
-SCH₃ 2.7 - 2.9 s -

Note: This is a predicted table based on general principles of NMR spectroscopy and data for similar compounds. Actual values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. For this compound, the ¹³C NMR spectrum would display signals for the five carbon atoms of the pyridine ring and the one carbon atom of the methyl group. The chemical shifts of these carbons are indicative of their hybridization and the nature of the atoms attached to them.

Interactive ¹³C NMR Data Table for this compound (Predicted)

Carbon Chemical Shift (ppm)
C-2 148 - 152
C-3 135 - 140
C-4 125 - 130
C-5 120 - 125
C-6 145 - 150
-SCH₃ 40 - 45

Note: This is a predicted table based on general principles of NMR spectroscopy and data for similar compounds. Actual values may vary.

Advanced NMR Techniques for Structural Confirmation

To unambiguously confirm the structure of this compound, advanced two-dimensional (2D) NMR techniques are employed. These experiments provide correlations between different nuclei, offering a more detailed picture of the molecular connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, helping to establish the connectivity of proton networks within the molecule. sdsu.eduyoutube.com This would be crucial in confirming the substitution pattern on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com This allows for the direct assignment of proton signals to their corresponding carbon atoms.

These advanced NMR techniques, when used in combination, provide a robust and unequivocal confirmation of the chemical structure of this compound. ipb.ptresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The molecular weight of this compound is 175.64 g/mol . chemscene.combldpharm.com In mass spectral analysis, this compound is expected to exhibit a molecular ion peak (M⁺) corresponding to this mass.

A key characteristic in the mass spectrum of this compound is the presence of an isotopic peak at M+2. Due to the natural abundance of chlorine isotopes (35Cl and 37Cl), molecules containing one chlorine atom present two molecular ion peaks separated by 2 m/z units. chemguide.co.uk The relative intensity ratio of the M⁺ to the M+2 peak is approximately 3:1, which confirms the presence of a single chlorine atom in the molecule. chemguide.co.ukmiamioh.edu

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this type of molecule involve the cleavage of the bonds adjacent to the sulfoxide (B87167) group and the loss of the chlorine atom. libretexts.orglibretexts.org For the related compound, 2-Chloro-3-(methylsulfonyl)pyridine, fragmentation patterns have been observed that confirm the loss of the chlorine atom and the methylsulfonyl group (SO₂CH₃). A similar loss of the methylsulfinyl group (SOCH₃) would be anticipated for this compound.

Table 1: Expected Mass Spectrometry Data for this compound

FeatureExpected Value/ObservationSignificance
Molecular Formula C₆H₆ClNOSProvides the basis for molecular weight calculation. chemscene.com
Molecular Weight 175.64 g/mol Confirms the elemental composition. chemscene.combldpharm.com
Molecular Ion (M⁺) m/z ≈ 175Corresponds to the molecule with the 35Cl isotope.
Isotopic Peak (M+2) m/z ≈ 177Corresponds to the molecule with the 37Cl isotope.
M⁺:M+2 Ratio ~ 3:1Characteristic indicator of one chlorine atom. chemguide.co.ukmiamioh.edu
Major Fragments Loss of ·SOCH₃, Loss of ·ClConfirms the identity of the substituents. libretexts.org

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the specific crystal structure of this compound is not widely published, the technique is frequently applied to its derivatives and analogs to resolve structural ambiguities. For instance, in the synthesis of related substituted pyridines, X-ray crystallography can be used to unequivocally determine the regiochemistry of the substituents on the pyridine ring.

Analysis of analogous compounds provides valuable insights into the expected structural features of this compound. Studies on other substituted pyridine derivatives, such as 2-Chloro-5-(chloromethyl)pyridine, reveal that the pyridine ring is often nearly planar. chemicalbook.com In the crystal lattice, molecules of this analog are connected through intermolecular C—H⋯N hydrogen bonds, forming dimers. chemicalbook.com Similarly, crystallographic studies of complex bipyridine systems containing methylsulfonylphenyl groups help in understanding the dihedral angles between aromatic rings and the steric influence of the sulfur-containing substituent. For derivatives, specialized software like SHELX is commonly used for the refinement of the crystal structure.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby enabling purity assessment and real-time reaction monitoring.

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of substituted pyridine compounds. It is routinely used to assess the purity of final products and to monitor the progress of a chemical reaction by quantifying the consumption of reactants and the formation of products over time. For instance, in the synthesis of the related compound 2-chloro-3-trifluoromethylpyridine, liquid chromatography was used to analyze the reaction mixture and determine the yield. google.com A typical HPLC setup for a pyridine derivative might involve a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile (B52724). researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement in liquid chromatography, utilizing smaller particle sizes in the stationary phase to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. While specific UPLC methods for this compound are not detailed in the provided search results, the principles of UPLC make it a highly suitable technique for the analysis of this compound, particularly for separating it from closely related impurities or for high-throughput screening applications. The enhanced efficiency of UPLC would allow for more precise monitoring of reactions, such as the oxidation of 2-Chloro-3-(methylsulfanyl)pyridine to the target sulfoxide, ensuring the reaction does not proceed to the sulfone.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is exceptionally powerful for identifying and quantifying trace-level impurities. A sensitive LC-MS/MS method was developed for the trace analysis of a related genotoxic impurity, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, in a pharmaceutical ingredient. researchgate.net This method utilized a C18 column with an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile as the mobile phase, demonstrating the ability to quantify impurities at the parts-per-million (ppm) level. researchgate.net Such a method would be invaluable for ensuring the purity of this compound, especially for applications in medicinal chemistry where even minute impurities can have significant effects.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, used to predict a wide array of molecular properties from first principles. For a molecule like 2-Chloro-3-(methylsulfinyl)pyridine, these calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to provide a balance of accuracy and computational cost. nih.gov

Geometry Optimization and Molecular Structure Prediction

A fundamental step in any computational study is geometry optimization, which locates the minimum energy structure of the molecule. This process determines theoretical bond lengths, bond angles, and dihedral angles. For this compound, this would define the spatial arrangement of the pyridine (B92270) ring, the chloro substituent, and the methylsulfinyl group. Although general principles of molecular geometry are known, specific optimized parameters from DFT calculations for this compound are not documented.

Vibrational Frequency Calculations and Spectral Assignment

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the positions of vibrational modes in the infrared (IR) and Raman spectra. This theoretical spectrum aids in the assignment of experimental spectral bands to specific molecular motions, such as C-Cl stretching, S=O stretching, and pyridine ring vibrations. Without experimental or calculated data, a spectral assignment for this compound cannot be provided.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap)

The electronic properties of a molecule are critical to understanding its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate or accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. Specific values for the HOMO, LUMO, and the energy gap for this compound are not available in published literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP map would highlight the electronegative nitrogen and oxygen atoms as sites susceptible to electrophilic attack, and electropositive regions as prone to nucleophilic attack. However, a calculated MEP map for this specific compound is not available.

Non-Linear Optical (NLO) Property Predictions

Computational methods can predict the non-linear optical (NLO) properties of molecules by calculating parameters such as the dipole moment (μ) and the first-order hyperpolarizability (β). These properties are important for applications in optoelectronics. There are no published studies detailing the predicted NLO properties of this compound. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational changes. For a molecule with a flexible side chain like the methylsulfinyl group, MD simulations could explore the rotational dynamics around the C-S bond and the resulting conformational landscape. Such an analysis would be crucial for understanding how the molecule behaves in different environments, but specific simulation studies on this compound have not been reported. rsc.org

Prediction of Reaction Pathways and Transition States

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone in the prediction of reaction pathways and the characterization of elusive transition states. For this compound, several reaction types can be envisaged and computationally modeled to understand their feasibility and mechanisms. These include nucleophilic aromatic substitution (SNAr) at the C2 position, reactions involving the methylsulfinyl group, and potential cycloaddition reactions.

Theoretical studies on similar substituted pyridines and other heterocyclic systems provide a framework for predicting the reactivity of this compound. For instance, investigations into the nucleophilic substitution of chloropyridines have shown that the reaction mechanism can be meticulously mapped out using DFT calculations. nih.gov These studies typically involve optimizing the geometries of reactants, intermediates, transition states, and products. The calculated energy profile of the reaction pathway reveals the activation energy barriers, which are crucial in determining the reaction rate.

In the context of this compound, a hypothetical reaction pathway for a nucleophilic attack by a generic nucleophile (Nu-) at the C2 position is depicted below.

Hypothetical Reaction Pathway for SNAr:

Formation of the Meisenheimer Complex (Intermediate): The nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is influenced by the electron-withdrawing nature of the pyridine ring and the substituents.

Transition State 1 (TS1): The formation of the Meisenheimer complex proceeds through a transition state where the C-Nu bond is partially formed.

Transition State 2 (TS2): The departure of the chloride ion to restore the aromaticity of the pyridine ring occurs via a second transition state, where the C-Cl bond is partially broken.

Formation of the Product: The final product is formed after the complete departure of the chloride ion.

Computational analysis of this pathway would involve locating the stationary points on the potential energy surface. The table below illustrates the kind of data that would be generated from such a study.

SpeciesDescriptionRelative Energy (kcal/mol)Key Geometric Parameters (Å)
ReactantsThis compound + Nu-0.0-
TS1Transition state for Nu- attack+15.2C-Cl: 1.75, C-Nu: 2.20
IntermediateMeisenheimer complex+5.8C-Cl: 1.85, C-Nu: 1.95
TS2Transition state for Cl- departure+18.5C-Cl: 2.30, C-Nu: 1.80
Products2-Nu-3-(methylsulfinyl)pyridine + Cl--10.3-

Furthermore, computational studies on pyridine N-oxides, which share some electronic similarities with sulfoxides, have demonstrated the complexity of their reactions, including rearrangements and participation in cycloadditions. nih.govscripps.eduthieme-connect.deresearchgate.net Similar theoretical approaches could be applied to explore the reactivity of the methylsulfinyl group in this compound, such as its oxidation to a methylsulfonyl group or its role in directing further substitutions on the pyridine ring.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. These models are invaluable for predicting the reactivity of new compounds without the need for experimental synthesis and testing. For a class of compounds like substituted pyridines, QSRR can provide insights into the factors governing their reactivity.

The development of a QSRR model for a series of derivatives of this compound would typically involve the following steps:

Data Set Compilation: A dataset of compounds with varying substituents on the pyridine ring or on the sulfinyl group would be assembled, along with their experimentally determined reactivity data (e.g., reaction rates, equilibrium constants).

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific steric parameters.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Quantum-Chemical Descriptors: Parameters derived from quantum mechanical calculations, such as electrophilicity index and hardness.

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like support vector machines (SVM), are used to build a mathematical equation that relates the descriptors to the observed reactivity.

Model Validation: The predictive power of the QSRR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

While a specific QSRR study for this compound is not documented in the literature, studies on other pyridine derivatives, such as aminopyridines, have successfully employed QSRR to model their chromatographic retention, which is a measure of their physicochemical interactions. oup.comnih.gov These studies have identified key descriptors that influence the behavior of substituted pyridines.

The following table presents a hypothetical set of descriptors that could be used in a QSRR study of this compound derivatives and their potential impact on reactivity.

DescriptorSymbolDescriptionPotential Influence on Reactivity
LUMO EnergyELUMOEnergy of the Lowest Unoccupied Molecular Orbital.A lower ELUMO generally indicates a higher susceptibility to nucleophilic attack.
Charge on C2qC2Partial atomic charge on the carbon atom bonded to chlorine.A more positive charge would enhance the rate of nucleophilic substitution.
Dipole MomentμA measure of the overall polarity of the molecule.Can influence solubility and interactions with polar reagents and solvents.
Molecular VolumeVmThe volume occupied by the molecule.Steric hindrance from bulky substituents can decrease reaction rates.

Note: This table is illustrative of the approach and the types of descriptors that would be considered in a QSRR study.

Comparative Analysis with Analogous Pyridine Derivatives

Comparison with 2-Chloro-3-(methylthio)pyridine (B1601357)

The oxidation of the sulfur atom in 2-Chloro-3-(methylthio)pyridine to its corresponding sulfoxide (B87167), 2-Chloro-3-(methylsulfinyl)pyridine, marks a significant alteration in the electronic landscape of the molecule, which in turn dictates its chemical reactivity.

Differences in Reactivity and Electronic Properties

The primary distinction between the methylthio (-SCH₃) and methylsulfinyl (-S(O)CH₃) groups lies in their electronic effects. The methylthio group can be an electron donor when attached to electron-poor aromatic systems. In contrast, the sulfinyl group, owing to the presence of an electronegative oxygen atom, is a potent electron-withdrawing group . This fundamental difference dramatically influences the reactivity of the pyridine (B92270) ring.

The pyridine nucleus is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions researchgate.netfiveable.mequimicaorganica.org. The rate of these reactions is significantly enhanced by the presence of electron-withdrawing groups on the ring fishersci.comnih.gov. Consequently, this compound, with its electron-withdrawing sulfinyl group, is anticipated to be more reactive towards nucleophiles at the 2-position (where the chloro leaving group is located) compared to 2-Chloro-3-(methylthio)pyridine. The increased electrophilicity of the carbon atom bearing the chlorine is a direct result of the inductive and resonance effects of the sulfinyl group.

Property2-Chloro-3-(methylthio)pyridineThis compound
Sulfur Substituent -SCH₃ (Methylthio)-S(O)CH₃ (Methylsulfinyl)
Electronic Effect of Substituent Weakly activating/deactivatingStrongly electron-withdrawing
Predicted Reactivity in SNAr LowerHigher
Lability of 2-Chloro Group LowerHigher

Influence of Oxidation State on Chemical Transformations

The oxidation state of the sulfur atom is a critical determinant of the chemical transformations the molecule can undergo. The conversion of the sulfide (B99878) in 2-Chloro-3-(methylthio)pyridine to the sulfoxide is a key step that activates the molecule for subsequent reactions. This oxidation is typically achieved using oxidizing agents like hydrogen peroxide.

Once formed, the sulfinyl group in this compound not only enhances the lability of the 2-chloro substituent towards nucleophilic displacement but also offers a reactive site for further chemical modifications. For instance, sulfoxides can participate in reactions such as Pummerer rearrangements, which are not accessible to their sulfide precursors. The increased electron-withdrawing nature of the sulfinyl group makes the protons on the adjacent methyl group more acidic, potentially facilitating condensation reactions at this position under basic conditions.

Comparison with 2-Chloro-3-(methylsulfonyl)pyridine

Further oxidation of the sulfinyl group leads to the corresponding sulfone, 2-Chloro-3-(methylsulfonyl)pyridine, introducing a group with even stronger electron-withdrawing properties.

Distinctive Chemical Behavior of Sulfinyl vs. Sulfonyl Groups

The methylsulfonyl group (-SO₂CH₃) is a more powerful electron-withdrawing group than the methylsulfinyl group (-S(O)CH₃) researchgate.netresearchgate.netreddit.com. This is due to the presence of two electronegative oxygen atoms bonded to the sulfur, which significantly increases its ability to withdraw electron density from the pyridine ring through both inductive and resonance effects. This heightened electron deficiency further activates the pyridine ring towards nucleophilic attack.

Consequently, 2-Chloro-3-(methylsulfonyl)pyridine is even more reactive in SNAr reactions than this compound . The sulfonyl group is recognized for its capacity to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the course of an SNAr reaction, thereby lowering the activation energy of the substitution fiveable.me.

Comparative Study of Halogen Lability

The lability of the chlorine atom at the 2-position is directly proportional to the electron-withdrawing strength of the substituent at the 3-position. The trend in halogen lability is therefore expected to be:

2-Chloro-3-(methylthio)pyridine < this compound < 2-Chloro-3-(methylsulfonyl)pyridine

This increased lability means that nucleophilic substitution on the sulfonyl derivative can often be achieved under milder conditions (e.g., lower temperatures or with weaker nucleophiles) compared to the sulfinyl and thioether analogues. The strong activation provided by the methylsulfonyl group makes 2-Chloro-3-(methylsulfonyl)pyridine a highly valuable and versatile intermediate in the synthesis of complex substituted pyridines .

FeatureSulfinyl Group (-S(O)CH₃)Sulfonyl Group (-SO₂CH₃)
Oxidation State of Sulfur +2+4
Electron-Withdrawing Strength StrongVery Strong researchgate.netreddit.com
Activation of Pyridine Ring for SNAr HighVery High
Stabilization of Meisenheimer Complex GoodExcellent fiveable.me
Relative Lability of 2-Chloro Group HighVery High

Analysis of Other Halogenated Pyridine Derivatives

To place the reactivity of this compound in a broader context, it is useful to compare it with other 2-chloropyridine (B119429) derivatives bearing different electron-withdrawing groups at the 3-position, such as a nitro (-NO₂) or cyano (-CN) group.

Both the nitro and cyano groups are powerful electron-withdrawing substituents that strongly activate the pyridine ring for nucleophilic aromatic substitution. For instance, 2-chloro-3-nitropyridine (B167233) is a well-known substrate for SNAr reactions, where the nitro group effectively stabilizes the intermediate anionic complex researchgate.netnih.gov. Similarly, 2-chloro-3-cyanopyridine (B134404) readily undergoes nucleophilic displacement of the chloride lookchem.comkoeichem.compharmacompass.comgoogle.com.

Influence of Halogen Position and Type on Reactivity

The nature and position of the halogen atom on the pyridine ring are critical determinants of the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The 2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen.

The reactivity of 2-halopyridines in SNAr reactions is dependent on the specific nucleophile. For instance, in reactions with sulfur nucleophiles, the reactivity trend often follows the order of leaving group ability: I > Br > Cl > F. rsc.org This suggests that the cleavage of the carbon-halogen bond is a key factor in the rate-determining step. Conversely, when reacting with oxygen nucleophiles, such as alkoxides, the trend can be reversed to F > Cl > Br > I. epfl.chresearchgate.net This reversal is attributed to the high electronegativity of fluorine, which strongly polarizes the C2-carbon, making it more susceptible to nucleophilic attack, indicating that the initial attack of the nucleophile is the rate-determining step.

The presence of the methylsulfinyl group at the 3-position further modulates this reactivity. While it is not as strongly electron-withdrawing as a nitro group, its inductive effect can influence the electron density at the C2-position, potentially affecting the rate of nucleophilic substitution.

Effects of Other Substituents on the Pyridine Ring

Replacing the methylsulfinyl group with its oxidized form, the methylsulfonyl group (-SO2CH3), would further increase the electron-withdrawing character, likely enhancing the rate of nucleophilic substitution at the 2-position. Conversely, the corresponding sulfide (2-chloro-3-(methylthio)pyridine) would be less electron-withdrawing and thus, the pyridine ring would be less activated towards nucleophilic attack.

The table below summarizes the expected qualitative effects of different substituents at the 3-position on the reactivity of a 2-chloropyridine ring towards nucleophilic substitution at C2.

3-SubstituentElectronic EffectExpected Reactivity at C2 (relative to H)
-NO2Strongly Electron-WithdrawingIncreased
-SO2CH3Strongly Electron-WithdrawingIncreased
-SOCH3Electron-WithdrawingIncreased
-ClElectron-WithdrawingIncreased
-HNeutralBaseline
-CH3Electron-DonatingDecreased
-OCH3Electron-DonatingDecreased

This table represents a qualitative prediction based on general principles of organic chemistry, as direct comparative experimental data for this specific series was not found in the reviewed literature.

Stereochemical Investigations of the Sulfinyl Chirality (if applicable)

A significant feature of this compound is the presence of a stereogenic center at the sulfur atom of the methylsulfinyl group. wikipedia.org The lone pair of electrons on the sulfur atom results in a tetrahedral geometry, and when the two organic residues attached to the sulfur are different (in this case, a methyl group and a 2-chloropyridin-3-yl group), the sulfoxide is chiral. wikipedia.org

The stereochemistry of sulfoxides is of considerable interest in medicinal chemistry and asymmetric synthesis, as enantiomers of a chiral drug can exhibit different pharmacological activities. rsc.orgrsc.orgresearchgate.net Chiral sulfoxides have been widely used as chiral auxiliaries to control the stereochemical outcome of reactions. tandfonline.com

Despite the potential importance of its chirality, specific stereochemical investigations of this compound, such as its enantioselective synthesis or the resolution of its enantiomers, are not documented in the reviewed scientific literature. General methods for the asymmetric synthesis of chiral sulfoxides are well-established and could potentially be applied to this compound. These methods primarily include:

Asymmetric Oxidation of the Prochiral Sulfide: The most common approach involves the enantioselective oxidation of the corresponding sulfide, 2-chloro-3-(methylthio)pyridine. This can be achieved using chiral chemical oxidants or through biocatalysis with enzymes. rsc.orgrsc.orgtandfonline.com

Kinetic Resolution: This involves the selective reaction of one enantiomer of a racemic mixture of the sulfoxide, leaving the other enantiomer in excess. rsc.org

Nucleophilic Substitution at a Chiral Sulfinate Ester: The Andersen synthesis involves the reaction of a diastereomerically pure sulfinate ester with a Grignard or organolithium reagent. tandfonline.comacs.org

The determination of the enantiomeric excess and absolute configuration of chiral sulfoxides is a crucial aspect of their study. However, it is important to note that the analysis of chiral sulfoxides can be complicated by the phenomenon of self-disproportionation of enantiomers (SDE), where the enantiomeric composition of a sample can change during purification or analysis. rsc.orgrsc.org

Future Directions in 2 Chloro 3 Methylsulfinyl Pyridine Research

Exploration of Novel Synthetic Pathways

The development of new and efficient methods for the synthesis of 2-Chloro-3-(methylsulfinyl)pyridine is a primary area of future research. While classical approaches often involve the oxidation of the corresponding sulfide (B99878), 2-chloro-3-(methylthio)pyridine (B1601357), there is considerable scope for innovation.

Future investigations are likely to focus on asymmetric synthesis to produce enantiomerically pure forms of the molecule. The chirality of the sulfoxide (B87167) group is crucial for its interaction with biological targets. Research into chiral auxiliaries and chiral oxidizing agents will be instrumental in achieving high enantioselectivity. The synthesis of related chiral sulfoxides, such as in the preparation of modafinil (B37608) analogs, often employs methods like the use of hydrogen peroxide for oxidation, which could be adapted and optimized for this compound. nih.gov

Furthermore, the exploration of enzymatic and biocatalytic methods presents a green and highly selective alternative to traditional chemical synthesis. The use of enzymes, such as monooxygenases, could offer a direct and stereocontrolled route to the desired sulfoxide.

Another promising avenue is the development of flow chemistry processes . These continuous manufacturing techniques can offer improved safety, efficiency, and scalability compared to batch processes, which is particularly important for the industrial production of key intermediates like this compound.

Development of Catalyst Systems for Specific Transformations

The reactivity of this compound can be precisely controlled and enhanced through the development of specialized catalyst systems. Future research in this area will likely target several key transformations.

One critical area is the development of catalysts for the selective functionalization of the pyridine (B92270) ring . The chloro-substituent at the 2-position and the methylsulfinyl group at the 3-position direct the reactivity of the aromatic ring. Research into transition-metal catalysts, particularly those based on palladium, nickel, and copper, could enable a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, at specific positions on the pyridine ring. This would allow for the introduction of a wide range of substituents and the creation of diverse molecular libraries for screening purposes.

Additionally, the development of catalysts for the stereoselective reduction of the sulfoxide to the corresponding sulfide or its oxidation to the sulfone will provide greater synthetic flexibility. The ability to interconvert these oxidation states would be highly valuable in multi-step syntheses.

Advanced Mechanistic Studies using Modern Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is essential for optimizing existing methods and designing new ones. Modern analytical and computational techniques will play a pivotal role in these investigations.

Computational studies , such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure of the molecule and the transition states of its reactions. nih.govnih.gov Such studies can help to elucidate the factors that control regioselectivity and stereoselectivity in its synthesis and subsequent reactions. For instance, DFT calculations could be employed to model the oxidation of 2-chloro-3-(methylthio)pyridine to understand the mechanism of sulfoxide formation. nih.gov

Kinetic studies of the key synthetic and transformation reactions will provide quantitative data on reaction rates and the influence of various parameters, such as catalyst loading, temperature, and solvent. This information is crucial for process optimization and scale-up.

In-situ spectroscopic techniques , such as NMR and IR spectroscopy, can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of complex reaction pathways.

Expansion of its Role in Complex Chemical Syntheses

This compound is a versatile building block with the potential for expanded use in the synthesis of a wide range of complex and high-value molecules.

A significant area of application is in the synthesis of pharmaceutically active compounds . The 2-pyridylmethylsulfinylbenzimidazole scaffold is the core pharmacophore of proton pump inhibitors (PPIs), a major class of drugs used to treat acid-related gastrointestinal disorders. nih.gov Future research could explore the use of this compound as a key intermediate in the synthesis of novel PPIs with improved efficacy and pharmacokinetic properties. The synthesis of chiral biaryls often utilizes a sulfoxide as a directing group, a strategy that could be applied to create novel drug candidates. nih.gov

In the field of agrochemicals , pyridine-containing compounds are widely used as herbicides, insecticides, and fungicides. nih.govnih.gov The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of new agrochemicals with enhanced activity and selectivity. For example, it could be a precursor for novel fungicides or insecticides.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.